![molecular formula C18H16N6O2 B10997910 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997910.png)
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring fused with a pyridine ring, making it a member of the triazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system. For example, the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions can yield the triazolopyridine core.
Introduction of the dihydrophthalazine moiety: The triazolopyridine intermediate is then reacted with phthalic anhydride or its derivatives to introduce the dihydrophthalazine moiety. This step often requires heating and the use of a suitable solvent.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups, such as carbonyl groups, into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the triazolopyridine or dihydrophthalazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as reflux or microwave-assisted reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazole ring system and exhibits similar biological activities, such as antimicrobial and antiviral properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a triazole ring fused to a pyrazine ring, known for its anticancer and kinase inhibition activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: This compound features a triazole ring fused with a thiadiazine ring and is studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activities
Biological Activity
The compound 3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide is a novel derivative within the class of triazolo-pyridine compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews the biological activities associated with this compound, focusing on its anti-tumor effects and enzymatic inhibition.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyridine moiety linked to a dihydrophthalazine core, which is significant for its biological interactions.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of compounds similar to This compound . For instance:
- IC50 Values : In vitro studies have demonstrated that related triazolo derivatives exhibit significant cytotoxicity against various cancer cell lines:
These values indicate a potent anti-tumor effect, suggesting that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound's structural features suggest potential activity against specific enzymes involved in cancer progression and metabolic pathways:
- c-Met Kinase Inhibition : The compound has been evaluated for its ability to inhibit c-Met kinase, a target in cancer therapy. Related compounds have shown nanomolar inhibition (IC50 = 48 nM), indicating that the triazolo-pyridine scaffold may enhance binding affinity .
Case Studies and Research Findings
Study | Compound | Target | IC50 Value | Findings |
---|---|---|---|---|
Study 1 | [1,2,4]triazolo derivative | A549 | 0.83 μM | Significant cytotoxicity observed |
Study 2 | [1,2,4]triazolo derivative | MCF-7 | 0.15 μM | Induces apoptosis |
Study 3 | [1,2,4]triazolo derivative | HeLa | 2.85 μM | Cell cycle arrest noted |
Study 4 | Related compound | c-Met kinase | 48 nM | Potent inhibitor identified |
The biological activity of This compound likely involves multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways in cancer cells.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence indicates that it can halt the cell cycle at specific phases, preventing further division.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]phthalazine-1-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-23-18(26)13-7-3-2-6-12(13)16(22-23)17(25)19-10-9-15-21-20-14-8-4-5-11-24(14)15/h2-8,11H,9-10H2,1H3,(H,19,25) |
InChI Key |
FWVYSPDIBOFFSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.